Methyl 5-methoxycarbonyl-oct-7-enoate
Description
Methyl 5-methoxycarbonyl-oct-7-enoate is an α,β-unsaturated ester characterized by an eight-carbon chain (oct-7-enoate) with a methoxycarbonyl (-COOCH₃) substituent at the fifth position and a terminal methyl ester group. Its structure includes a conjugated double bond (C7–C8), which influences its reactivity and physical properties.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dimethyl 2-prop-2-enylhexanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-6-9(11(13)15-3)7-5-8-10(12)14-2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
NYUVWUHCXKYFCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(CC=C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Key Features: Contains a triple bond (pent-2-ynoate), diphenyl substituents at C5, and an ethoxycarbonyloxy (-OCOOCH₂CH₃) group.
- Comparison: The triple bond introduces rigidity and reduced solubility compared to the oct-7-enoate’s double bond. Ethyl esters generally exhibit lower volatility than methyl esters due to increased molecular weight .
(b) 5-Methoxy-5-oxopentanoic Acid
- Key Features : A shorter-chain (five-carbon) compound with a carboxylic acid (-COOH) and methoxycarbonyl group.
- Comparison :
(c) 8-O-Acetylshanzhiside Methyl Ester
- Key Features : A cyclic methyl ester with acetyloxy and glycosidic substituents.
- Comparison: The complex cyclic structure reduces flexibility and may confer pharmacological activity, unlike the linear oct-7-enoate. Glycosidic linkages improve stability in biological systems, a feature absent in the target compound .
Physical and Chemical Properties
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